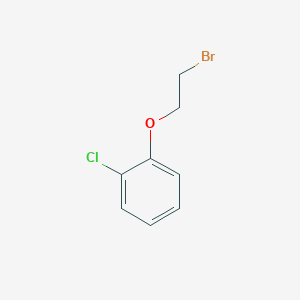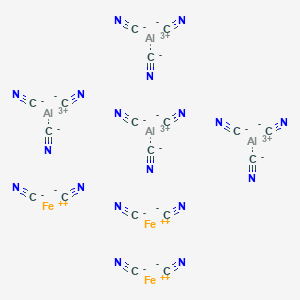![molecular formula C8H12ClN3OS B096006 2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 15777-46-5](/img/structure/B96006.png)
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”. However, related compounds such as chloroacetamide are produced by ammonolysis of esters of chloroacetic acid2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroanalytical data such as NMR, IR, and elemental analysis. Unfortunately, I couldn’t find specific molecular structure data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, I couldn’t find specific physical and chemical property data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.科学的研究の応用
Synthesis and Chemical Characterization
Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives : A study by P. Yu et al. (2014) described the synthesis of novel derivatives through carbodiimide condensation, which is a method that could be applicable for compounds with structural similarities to "2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide". These derivatives were characterized using IR, 1H NMR, and X-ray diffraction techniques, highlighting the utility of these methods in the synthesis and structural elucidation of complex organic compounds (P. Yu et al., 2014).
Biological Applications and Activity
Anticancer Activity of Thiadiazole Derivatives : A. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity against human lung adenocarcinoma cells. One derivative exhibited high selectivity and significant apoptosis, demonstrating the potential of thiadiazole derivatives in cancer treatment (A. Evren et al., 2019).
Insecticidal Assessment Against Cotton Leafworm : A. Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These compounds were tested for their insecticidal activity against Spodoptera littoralis, highlighting the potential of such compounds in agricultural pest control (A. Fadda et al., 2017).
Photovoltaic Efficiency and Molecular Docking
Photovoltaic Efficiency Modeling : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, assessing their potential as photosensitizers in dye-sensitized solar cells. Their work provides insights into the light harvesting efficiency and electronic properties of such compounds, which could be relevant for the development of new materials for solar energy conversion (Y. Mary et al., 2020).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. Unfortunately, I couldn’t find any specific safety and hazard data for “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.
将来の方向性
The future directions of a compound refer to potential areas of further research or applications. Unfortunately, I couldn’t find any specific information on the future directions of “2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field.
特性
IUPAC Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHPALYUNYHSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367854 |
Source


|
| Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
15777-46-5 |
Source


|
| Record name | 2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


